Cas no 1194374-05-4 (Edivoxetine Hydrochloride)

Edivoxetine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol,hydrochloride
- EDIVOXETINE HCL
- LY2216684 HCL
- LY-2216684
- LY2216684 HCl
- Edivoxetine hydrochloride
- LY 2216684 hydrochloride
- Edivoxetine hydrochloride [USAN]
- 2-MORPHOLINEMETHANOL, .ALPHA.-((5-FLUORO-2-METHOXYPHENYL)METHYL)-.ALPHA.-(TETRAHYDRO-2H-PYRAN-4-YL)-, HYDROCHLORIDE (1:1), (.ALPHA.R,2S)-
- 2-MORPHOLINEMETHANOL, ALPHA-((5-FLUORO-2-METHOXYPHENYL)METHYL)-ALPHA-(TETRAHYDRO-2H-PYRAN-4-YL)-, HYDROCHLORIDE (1:1), (ALPHAR,2S)-
- UNII-CP012282EU
- CP012282EU
- (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride
- 1194374-05-4
- HY-15413A
- Edivoxetine hydrochoride
- Edivoxetine hydrochloride (USAN)
- 692-838-4
- CS-0006260
- LY-2216684 HCL
- (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-[(2S)-MORPHOLIN-2-YL]-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE
- DTXSID50152462
- EDIVOXETINE HYDROCHLORIDE [WHO-DD]
- Edivoxetine (hydrochloride)
- (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-((2S)-MORPHOLIN-2-YL)-1-(TETRAHYDRO-2H-PYRAN-4- YL)ETHANOL HYDROCHLORIDE
- Edivoxetine HCl
- (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-((2S)-MORPHOLIN-2-YL)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE
- 2-MORPHOLINEMETHANOL, .ALPHA.-((5-FLUORO-2-METHOXYPHENYL)METHYL)-.ALPHA.-(TETRAHYDRO-2H-PYRAN- 4-YL)-, HYDROCHLORIDE (1:1), (.ALPHA.R,2S)-
- DTXCID7074953
- CHEMBL2105702
- EDIVOXETINE HYDROCHLORIDE
- Edivoxetine hydrochoride [USAN]
- D09891
- 852236-82-9
- (R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride
- rel-(R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanolhydrochloride
- rel-(R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride
- Q27275595
- Edivoxetine Hydrochloride
-
- インチ: InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1
- InChIKey: WJDKGRLMNSHPON-CJRXIRLBSA-N
計算された属性
- せいみつぶんしりょう: 375.1612642Da
- どういたいしつりょう: 375.1612642Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 393
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60Ų
Edivoxetine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E335300-5mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 5mg |
$437.00 | 2023-05-18 | ||
TRC | E335300-25mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 25mg |
$1832.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E335300-2.5mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 2.5mg |
¥2100.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E335300-10mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 10mg |
¥7560.00 | 2023-09-15 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T60813-2.5mg |
Edivoxetine hydrochloride |
1194374-05-4 | 2.5mg |
¥2730.00 | 2022-12-04 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T60813-10mg |
Edivoxetine hydrochloride |
1194374-05-4 | 10mg |
¥9520.00 | 2022-12-04 | ||
TRC | E335300-2.5mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 2.5mg |
$236.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E335300-25mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 25mg |
¥16800.00 | 2023-09-15 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T60813-5mg |
Edivoxetine hydrochloride |
1194374-05-4 | 5mg |
¥5040.00 | 2022-12-04 | ||
TRC | E335300-10mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 10mg |
$821.00 | 2023-05-18 |
Edivoxetine Hydrochloride 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
Edivoxetine Hydrochlorideに関する追加情報
Edivoxetine Hydrochloride: A Comprehensive Overview
Edivoxetine Hydrochloride, also known as Edifoxetine, is a compound with the CAS number 1194374-05-4. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs), which are widely studied for their potential therapeutic applications in the field of neuroscience and psychiatry. This compound has garnered significant attention due to its promising effects in preclinical studies and early-stage clinical trials, particularly in the treatment of depression and anxiety disorders.
Edivoxetine Hydrochloride was first synthesized in the early 2000s as part of a broader effort to develop more effective and selective antidepressants. Its chemical structure is characterized by a unique arrangement of functional groups that contribute to its pharmacological activity. Recent studies have highlighted its ability to selectively inhibit the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This selectivity is a critical factor in its potential as a therapeutic agent, as it may reduce the likelihood of adverse side effects compared to older antidepressants.
The pharmacokinetics of Edivoxetine Hydrochloride have been extensively studied, revealing that it has a favorable absorption profile and moderate half-life, which makes it suitable for once-daily dosing. Preclinical studies have demonstrated that it achieves high brain penetration, ensuring that therapeutic concentrations are maintained in the central nervous system. These findings are particularly encouraging for researchers exploring its efficacy in treating conditions such as major depressive disorder (MDD) and generalized anxiety disorder (GAD).
Recent clinical trials have focused on evaluating the safety and efficacy of Edivoxetine Hydrochloride in patient populations. Early results suggest that it may offer rapid onset of action, which is a significant advantage over traditional antidepressants that often require several weeks to achieve therapeutic effects. Additionally, studies have shown that it may have a lower risk of causing common side effects such as weight gain and sexual dysfunction, which are often cited as barriers to adherence in long-term treatment regimens.
The synthesis of Edivoxetine Hydrochloride involves a multi-step process that combines principles from organic chemistry and pharmaceutical manufacturing. Researchers have developed innovative methods to optimize the yield and purity of the compound, ensuring that it meets rigorous quality control standards. These advancements have paved the way for large-scale production, making it more accessible for clinical research and eventual commercialization.
In terms of toxicity and safety profiles, Edivoxetine Hydrochloride has shown a favorable tolerance in preclinical models. Studies indicate that it has a wide therapeutic index, meaning that it can be administered at doses that are effective without causing significant toxicity. This characteristic is crucial for ensuring patient safety during long-term use.
Looking ahead, the development of Edivoxetine Hydrochloride represents a promising step forward in the field of neuropsychopharmacology. Its unique mechanism of action, combined with its favorable pharmacokinetic properties, positions it as a potential first-line treatment for various mental health conditions. As research continues to unfold, further insights into its efficacy and safety will be critical in determining its role in clinical practice.
In conclusion, Edivoxetine Hydrochloride (CAS No: 1194374-05-4) is an exciting compound with significant potential in the treatment of depression and anxiety disorders. Its novel approach to neurotransmitter modulation, coupled with its promising preclinical and clinical results, underscores its importance in the ongoing quest for improved mental health therapies.
1194374-05-4 (Edivoxetine Hydrochloride) 関連製品
- 1393534-24-1([2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine)
- 1270552-15-2(Azetidine, 2-cyclopentyl-)
- 923250-22-0(ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate)
- 333418-07-8(methyl 4-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidobenzoate)
- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)
- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)
- 1822655-46-8(2-(1-Amino-2,2-difluoroethyl)-4-nitrophenol)
- 1147-64-4(4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)
- 2104368-15-0(1-(2,2-Difluorocyclopropyl)propan-2-amine)
- 2171560-83-9(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobenzoic acid)
